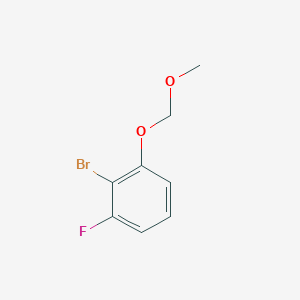

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene

Description

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene is a polysubstituted aromatic compound that, while not extensively documented in isolation, represents a class of chemical building blocks crucial for the construction of complex molecular architectures. Its utility is primarily derived from the specific arrangement and nature of its substituents on the benzene (B151609) ring, which allow for selective chemical transformations.

The importance of halogenated aromatic compounds as versatile intermediates in organic synthesis is well-established. innospk.com The presence of both bromine and fluorine atoms on the benzene ring of this compound provides multiple reaction sites for synthetic chemists to exploit. Brominated aromatics are particularly valuable precursors for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. innospk.com These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. innospk.com

The fluorine atom, on the other hand, is a common feature in many bioactive molecules and materials. Its introduction can significantly modulate a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, fluoroaromatic compounds are highly sought after in medicinal chemistry and materials science.

The methoxymethoxy (MOM) group serves as a protecting group for the phenolic hydroxyl function. Phenols are reactive functional groups that often require protection during synthetic sequences to prevent unwanted side reactions. The MOM group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. The strategic use of such protecting groups is a cornerstone of modern synthetic design, enabling the construction of complex molecules with high precision and efficiency.

While specific research detailing the direct application of this compound is sparse, its structural motifs are found in precursors to more complex molecules. For instance, related bromo-fluoro-anisole derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. innospk.com The combination of a labile bromine atom for cross-coupling, a fluorine atom for property modulation, and a protected hydroxyl group for further functionalization makes this compound a potentially valuable tool for the synthesis of a diverse range of target molecules.

The reactivity and synthetic utility of this compound are directly governed by the electronic and steric effects of its substituents. The interplay of these effects dictates the regioselectivity of subsequent chemical transformations.

The methoxymethoxy group, being an ether, is an activating group. The oxygen atoms can donate electron density to the ring via resonance (+M effect), which generally directs incoming electrophiles to the ortho and para positions.

For synthetic design, this substitution pattern offers several strategic possibilities:

Cross-Coupling Reactions: The C-Br bond is the most likely site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position.

Directed Ortho-Metalation (DoM): The methoxymethoxy group could potentially direct lithiation to the adjacent 2-position, although the presence of the bromine atom at that position complicates this. Alternatively, the fluorine atom might direct metalation to the 2-position.

Nucleophilic Aromatic Substitution (SNAr): While less common for bromoarenes compared to nitro-activated systems, the presence of the electron-withdrawing fluorine atom could facilitate SNAr reactions under specific conditions.

Deprotection and Further Functionalization: Removal of the MOM group would unveil a phenol (B47542), which can then be subjected to a range of reactions, such as etherification, esterification, or conversion to a triflate for further cross-coupling.

The combination of these structural features allows for a stepwise and controlled functionalization of the aromatic ring, making this compound a versatile platform for the synthesis of complex, highly substituted aromatic compounds.

Properties

IUPAC Name |

2-bromo-1-fluoro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVXDHNBRRWKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Bromo 1 Fluoro 3 Methoxymethoxy Benzene

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene identifies the key chemical bonds and functional groups to disconnect, guiding the design of a logical forward synthesis. The primary disconnection is the methoxymethyl (MOM) ether, a common protecting group for phenols. This leads back to the immediate precursor, 2-bromo-3-fluorophenol (B45789).

From 2-bromo-3-fluorophenol, two principal retrosynthetic pathways emerge based on the sequence of halogen introduction:

Pathway A (Bromination-centric): Disconnecting the bromine atom leads to 3-fluorophenol (B1196323). This suggests a synthetic strategy that involves the regioselective bromination of 3-fluorophenol.

Pathway B (Fluorination-centric): Alternatively, disconnecting the fluorine atom points to 2-bromophenol (B46759) as a potential starting material. However, the introduction of fluorine onto an aromatic ring is often more complex. A more viable approach in this pathway involves starting from an amino-substituted precursor, such as 2-bromo-3-aminophenol, which can be converted to the target fluoride (B91410) via a Balz-Schiemann reaction.

Considering the commercial availability of precursors and the relative ease of the required reactions, Pathway A, originating from 3-fluorophenol, often represents a more direct and efficient synthetic route.

Halogenation Strategies for Aromatic Derivatives

The precise placement of halogen atoms on the aromatic ring is critical for the synthesis of the target compound. This requires a deep understanding of electrophilic aromatic substitution and the directing effects of the substituents already present on the scaffold.

Regioselective Bromination of Fluorinated Aromatic Scaffolds

The synthesis of 2-bromo-3-fluorophenol via the bromination of 3-fluorophenol is a key step. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the fluorine (-F) atom is a deactivating ortho-, para-director. In 3-fluorophenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position ortho to the fluorine is C2 and C4.

The strong activating and directing effect of the hydroxyl group dominates, directing the incoming electrophile (Br+) primarily to the positions ortho and para to it. Of these, the C2 and C6 positions are ortho, and the C4 position is para. The C2 position is also ortho to the fluorine atom. The steric hindrance and electronic effects must be carefully managed to favor bromination at the desired C2 position over the C4 and C6 positions. Due to the powerful directing nature of the hydroxyl group, achieving selective mono-bromination can be challenging, as over-bromination to di- or tri-brominated products can occur. semanticscholar.org

Various brominating agents and conditions have been developed to enhance regioselectivity. nih.gov Reagents like N-Bromosuccinimide (NBS) are often used for mild and selective brominations. nih.govresearchgate.net The choice of solvent and temperature can also significantly influence the isomeric ratio of the products. For instance, using a combination of KBr and specific oxidizing agents can provide an efficient method for mono-bromination with high regioselectivity. semanticscholar.orgresearchgate.net

Regioselective Fluorination of Brominated Aromatic Scaffolds

An alternative pathway involves the introduction of a fluorine atom onto a pre-existing brominated scaffold. Direct fluorination is often difficult and lacks selectivity. A more reliable and common method is the Balz-Schiemann reaction, which introduces fluorine via a diazonium salt intermediate. orgsyn.org

This approach would begin with a precursor like 3-amino-2-bromophenol (B185791). The synthesis would proceed as follows:

Diazotization: The amino group of 3-amino-2-bromophenol is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt.

Fluorination: The diazonium salt is then treated with a fluorine source, typically hexafluorophosphoric acid or tetrafluoroboric acid, to precipitate a diazonium hexafluorophosphate (B91526) or tetrafluoroborate (B81430) salt. orgsyn.org

Thermal Decomposition: Gentle heating of the dried diazonium salt decomposes it, releasing nitrogen gas and phosphorus pentafluoride, yielding the desired 2-bromo-3-fluorophenol. orgsyn.org

While effective, this multi-step process can be technically demanding and requires careful handling of potentially unstable diazonium intermediates.

Introduction and Formation of the Methoxymethoxy Moiety on Aromatic Systems

The final step in the proposed synthesis is the protection of the phenolic hydroxyl group of 2-bromo-3-fluorophenol as a methoxymethyl (MOM) ether. The MOM group is widely used because it is stable under a variety of conditions, particularly basic ones, yet can be removed under acidic conditions. total-synthesis.comwikipedia.org

Strategies for Methoxymethyl (MOM) Ether Formation on Phenolic Precursors

The formation of a MOM ether involves the reaction of a phenol (B47542) with a methoxymethylating agent. Several common reagents and protocols are available for this transformation:

Methoxymethyl Chloride (MOM-Cl): This is the most common reagent for MOM protection. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. wikipedia.org

Dimethoxymethane (B151124): In the presence of a strong acid catalyst, dimethoxymethane can be used to form MOM ethers through an acetal (B89532) exchange reaction.

Methoxymethyl Acetate: This reagent can also be used for protection, often catalyzed by a Lewis acid like zinc chloride. oocities.org

The choice of reagent depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction scale. For many phenolic precursors, the MOM-Cl method with a suitable base is highly efficient. nih.govsynarchive.com

Optimization of Reaction Conditions for MOM Ether Installation

Optimizing the reaction conditions is crucial for achieving high yields and purity. Key parameters include the choice of base, solvent, and temperature.

Base Selection: A variety of bases can be employed. Strong, non-nucleophilic bases like sodium hydride (NaH) are very effective, first deprotonating the phenol to form a highly reactive phenoxide ion. total-synthesis.comsynarchive.com Weaker bases such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) can also be used, often resulting in milder reaction conditions. total-synthesis.comnih.gov

Solvent Choice: The solvent must be inert to the reaction conditions. Aprotic polar solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the ions involved. synarchive.com Dichloromethane is also a frequent choice, particularly with amine bases like DIPEA. total-synthesis.com

Temperature: These reactions are often run at room temperature, although gentle heating may be required for less reactive phenols.

The following interactive table summarizes typical conditions for the MOM protection of phenols using methoxymethyl chloride.

| Base | Solvent | Typical Temperature | Typical Reaction Time | Yield Range | Reference |

| Sodium Hydride (NaH) | DMF | Room Temperature | 2 h | 74% - 96% | synarchive.com |

| N,N-diisopropylethylamine (DIPEA) | CH₂Cl₂ | Room Temperature | 3 h - 8 h | 85% - 98% | total-synthesis.com |

| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 3 h - 6 h | High | nih.gov |

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis involves the sequential modification of a single starting material, while a convergent approach involves the independent synthesis of key fragments that are later combined.

A plausible and direct linear synthesis pathway commences with the commercially available precursor, 2-bromo-3-fluorophenol. This approach is efficient as it builds upon a scaffold that already contains the required bromine and fluorine atoms in the correct substitution pattern. The key transformation in this route is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This protection is necessary to prevent unwanted side reactions of the acidic phenol proton in subsequent synthetic steps.

The methoxymethylation of phenols can be achieved under various conditions. A common and effective method involves the reaction of the phenol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), in an inert solvent like diethyl ether or dichloromethane. upm.edu.my This procedure is generally high-yielding and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. upm.edu.my An alternative, safer method avoids the use of the carcinogenic chloromethyl methyl ether by employing reagents like dimethoxymethane with an acid catalyst or methoxymethyl-2-pyridylsulfide in the presence of a silver salt. acs.orggoogle.com

Table 1: Proposed Linear Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-Bromo-3-fluorophenol | Methoxymethyl chloride (MOM-Cl), Triethylamine (Et3N), Diethyl ether (Et2O), Room Temperature | This compound |

A convergent synthesis pathway offers an alternative strategy, potentially providing greater flexibility and efficiency for constructing analogues. One conceptual convergent approach utilizes a directed ortho-metalation (DoM) strategy. This method involves the deprotonation of an aromatic ring at a position adjacent (ortho) to a directing group, followed by quenching the resulting organometallic species with an electrophile.

In this scenario, a plausible route could begin with 1-fluoro-3-(methoxymethoxy)benzene, which can be prepared from 3-fluorophenol. The methoxymethyl (MOM) ether group can act as a directing group for lithiation. However, the fluorine atom is also a powerful ortho-directing group. The regiochemical outcome of the lithiation of fluorinated aromatics can be highly dependent on the specific reagents and conditions used, such as the choice of base (e.g., n-butyllithium, lithium diisopropylamide) and solvent. psu.eduarkat-usa.org Deprotonation is expected to occur at the C2 position, which is ortho to both the fluorine and the MOM ether. Subsequent reaction of the resulting aryllithium intermediate with a suitable bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), would furnish the desired product, this compound.

Table 2: Proposed Convergent Synthesis of this compound via Directed ortho-Metalation

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-Fluorophenol | Methoxymethyl chloride (MOM-Cl), Base (e.g., NaH), THF | 1-Fluoro-3-(methoxymethoxy)benzene |

| 2 | 1-Fluoro-3-(methoxymethoxy)benzene | 1. n-Butyllithium (n-BuLi), THF, -78 °C 2. N-Bromosuccinimide (NBS) | This compound |

Advanced Synthetic Approaches to Analogous Ortho-Dihalo-Methoxybenzene Scaffolds

The synthesis of ortho-dihalo-methoxybenzene scaffolds, which share the core structural motif of the target compound, can be accomplished through a variety of advanced synthetic methods. These approaches provide powerful tools for the regioselective introduction of halogen atoms onto an alkoxy-substituted benzene (B151609) ring.

Directed ortho-Metalation (DoM) , as mentioned previously, stands out as a premier strategy for the functionalization of substituted aromatic rings. The methoxy (B1213986) group is a well-established directing group for lithiation, facilitating deprotonation at an adjacent carbon atom. This allows for the sequential and regiocontrolled introduction of different halogens. For instance, starting with a methoxybenzene derivative, one could perform a DoM-bromination sequence, followed by a second, distinct DoM-fluorination or iodination sequence on a different ortho position, provided the directing groups and steric environment allow for it. The choice of the organolithium reagent and reaction conditions is critical for achieving high regioselectivity, especially in the presence of multiple directing or deactivating groups. core.ac.uk

Halogen Dance Reactions are another fascinating transformation applicable to these scaffolds. This reaction involves the base-induced intramolecular migration of a halogen atom on an aromatic ring to a more thermodynamically stable position, often a deprotonated ortho position. While less predictable than DoM, it can be a useful method for accessing substitution patterns that are difficult to obtain through direct halogenation or DoM.

Transition-Metal-Catalyzed Cross-Coupling Reactions offer a powerful and versatile approach. While typically used for forming carbon-carbon or carbon-heteroatom bonds, variations can be used to install halogens. More commonly, a di-lithiated or di-Grignard reagent derived from a methoxybenzene could be sequentially coupled with different halogenating agents under palladium or copper catalysis. Conversely, an ortho-dihalo-methoxybenzene can serve as a scaffold for further functionalization, where one halogen is selectively reacted in a cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling) while the other remains intact for subsequent transformations.

Sandmeyer and Related Diazotization Reactions provide a classical yet effective route to ortho-dihalo systems if an appropriately substituted aniline (B41778) precursor is available. For example, a 2-amino-6-halo-anisole could be subjected to diazotization followed by treatment with a copper(I) halide (Sandmeyer reaction) or fluoroboric acid (Balz-Schiemann reaction) to install the second halogen atom. orgsyn.org This method is particularly useful for introducing fluorine or for synthesizing isomers that are not easily accessible by other means.

Table 3: Overview of Advanced Synthetic Approaches to Ortho-Dihalo-Alkoxybenzene Scaffolds

| Method | Description | Typical Reagents/Catalysts |

|---|---|---|

| Directed ortho-Metalation (DoM) | Regioselective deprotonation ortho to a directing group (e.g., OMe, MOM-ether) followed by electrophilic halogenation. | n-BuLi, s-BuLi, LDA; Br₂, I₂, NBS, C₂Cl₆ |

| Transition-Metal Catalysis | Cross-coupling reactions to form C-X bonds or selective functionalization of existing dihalo-scaffolds. | Pd, Cu, Ni catalysts; Suzuki, Stille, Sonogashira, Buchwald-Hartwig reactions. |

| Diazotization Reactions | Conversion of an ortho-amino-halo-anisole to a diazonium salt, followed by displacement with a halogen. | NaNO₂, HBF₄ (for F); CuX (X=Cl, Br) for Sandmeyer reaction. |

Chemical Reactivity and Transformation Chemistry of 2 Bromo 1 Fluoro 3 Methoxymethoxy Benzene

Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene is governed by the electronic effects of its three substituents: a bromine atom, a fluorine atom, and a methoxymethoxy group. These substituents influence both the rate and the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Activating Effects

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. libretexts.org In this compound, the fluorine and bromine atoms are electron-withdrawing through their inductive effects. For an SNAr reaction to occur, a nucleophile would attack the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the expulsion of a leaving group.

The activating potential of the substituents in this compound for an SNAr reaction is modest. While halogens are deactivating in electrophilic aromatic substitution, their electron-withdrawing nature is a prerequisite for nucleophilic substitution. The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. In this molecule, the fluorine and bromine atoms are ortho and para to other positions on the ring, which could potentially be substituted if a suitable leaving group were present. However, the methoxymethoxy group is an electron-donating group by resonance, which would destabilize the anionic intermediate and thus deactivate the ring towards nucleophilic attack.

Given that halogens themselves can act as leaving groups in SNAr reactions, the relative lability would depend on the reaction conditions and the attacking nucleophile. Generally, fluorine is a better leaving group than bromine in SNAr reactions when the reaction is rate-determined by the attack of the nucleophile, due to its high electronegativity which polarizes the C-F bond.

Electrophilic Aromatic Substitution (SEAr) Patterns and Regioselectivity on Substituted Benzenes

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives, proceeding through a mechanism involving the attack of an electrophile on the electron-rich aromatic ring to form a cationic intermediate (arenium ion). The substituents on the ring play a crucial role in determining the reaction rate and the position of the incoming electrophile. wikipedia.org

The directing effects of the substituents in this compound are a combination of inductive and resonance effects:

Methoxymethoxy group (-OCH2OCH3): This group is a strong activating group and an ortho, para-director. The oxygen atom directly attached to the ring donates electron density via resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org

Fluorine and Bromine atoms (-F, -Br): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. lumenlearning.com However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate when substitution occurs at these positions. lumenlearning.compressbooks.pub

Table 1: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|---|

| -F | C1 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -Br | C2 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -OCH2OCH3 | C3 | Electron-withdrawing | Electron-donating | Activating | ortho, para |

Considering the combined effects, the C4 and C6 positions are activated by the strong resonance donation from the methoxymethoxy group. The C6 position is ortho to the methoxymethoxy group and meta to the fluorine and bromine. The C4 position is also ortho to the methoxymethoxy group and meta to the fluorine and bromine. Steric hindrance from the adjacent bromine atom might slightly disfavor attack at the C4 position. Therefore, electrophilic substitution is most likely to occur at the C6 position, and to a lesser extent at the C4 position.

Organometallic Transformations

The carbon-bromine bond in this compound is a key site for organometallic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at the Bromine Center

Aryl bromides are common substrates in a variety of cross-coupling reactions due to their favorable balance of reactivity and stability. nih.gov The C-Br bond is generally more reactive than a C-Cl bond and less expensive than a C-I bond in the context of oxidative addition to a low-valent palladium center, which is the initial step in many cross-coupling catalytic cycles. libretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. fishersci.co.uk This reaction is widely used in academic and industrial settings for the synthesis of biaryls, styrenes, and polyenes.

While specific studies on the Suzuki-Miyaura coupling of this compound are not widely reported in the peer-reviewed literature, a patent discloses a related transformation. In this instance, a derivative of this compound is first converted to its corresponding boronic acid derivative, which then participates in a Suzuki-Miyaura coupling reaction. This demonstrates the feasibility of engaging the C-Br bond in this type of transformation.

General conditions for Suzuki-Miyaura coupling of aryl bromides involve a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand), a base (e.g., K2CO3, Cs2CO3, K3PO4), and a suitable solvent system (e.g., toluene/water, dioxane/water, DMF). The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| (2-Fluoro-3-(methoxymethoxy)phenyl)boronic acid | Aryl Halide | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 2-Aryl-1-fluoro-3-(methoxymethoxy)benzene |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org Given that this compound is an aryl bromide, it is expected to be a suitable substrate for the Heck reaction. Typical conditions for a Heck reaction include a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, a base (e.g., triethylamine (B128534), K2CO3), and a polar aprotic solvent (e.g., DMF, NMP) at elevated temperatures. nih.govbeilstein-journals.org The reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would be expected to yield the corresponding substituted alkene.

The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst. The C-Br bond in this compound should be amenable to Sonogashira coupling. Standard conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) salt (e.g., CuI), a base (typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent), and a terminal alkyne. nrochemistry.comlibretexts.org This would lead to the formation of an aryl-alkyne derivative. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org

Ullmann-Type Coupling Applications

The Ullmann reaction and its modern variants represent a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of biaryl compounds. While specific examples detailing the Ullmann coupling of this compound are not prevalent in the literature, the reaction's general applicability to aryl halides provides a strong basis for its potential use.

The classical Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. Modern methodologies have expanded this scope to include the coupling of dissimilar aryl halides and the use of various catalysts and ligands to improve yields and reaction conditions. In the context of this compound, the carbon-bromine bond is the expected site of reactivity due to its lower bond dissociation energy compared to the carbon-fluorine bond.

The typical progression of an Ullmann coupling on a copper surface involves several key steps nsf.gov:

Adsorption: The aryl halide molecule adsorbs onto the copper surface.

Dissociation: The carbon-halogen bond cleaves, leading to the formation of an organometallic intermediate bound to the copper surface.

Coupling: Two of these organometallic intermediates combine on the surface to form the new biaryl product.

Desorption: The final product desorbs from the surface.

For a molecule like this compound, this reaction would likely proceed via the cleavage of the C-Br bond to form a copper-bound intermediate, which could then couple with another molecule to yield a substituted biphenyl (B1667301) product nsf.gov. The presence of the fluoro and methoxymethoxy groups would influence the electronic properties and steric hindrance of the intermediate, potentially affecting the reaction rate and yield.

Magnesium and Lithium Mediated Reactions (Grignard Reagents, Organolithium Compounds)

The reaction of this compound with magnesium or organolithium reagents is a critical transformation that primarily leads to the in-situ generation of a highly reactive benzyne (B1209423) intermediate. This pathway is characteristic of ortho-halo-substituted aromatic compounds.

The process begins with the formation of an organometallic species at the site of the more reactive halogen, which is the bromine atom.

With Magnesium: Treatment with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) initiates the formation of a Grignard reagent, 2-fluoro-3-(methoxymethoxy)phenylmagnesium bromide. stackexchange.com

With Organolithium Reagents: Halogen-lithium exchange with a reagent such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures also selectively replaces the bromine atom to form 2-fluoro-3-(methoxymethoxy)phenyllithium.

Once the Grignard or organolithium reagent is formed, the carbanionic center ortho to the fluorine atom can readily eliminate the fluoride (B91410) ion. stackexchange.com This elimination step is facile and results in the formation of 3-(methoxymethoxy)benzyne. stackexchange.comstackexchange.comechemi.com

This highly strained and electrophilic benzyne intermediate is not isolated but is immediately trapped in situ by a suitable diene or nucleophile present in the reaction mixture. A classic example of this trapping is the Diels-Alder reaction with furan, which would yield a bicyclic adduct. stackexchange.comstackexchange.comechemi.com In the absence of a trapping agent, benzyne can dimerize or trimerize to form biphenylene (B1199973) and triphenylene, respectively. stackexchange.comechemi.com

This sequence highlights a key aspect of the compound's reactivity: the fluoro group, while generally a poor leaving group in nucleophilic aromatic substitution, is readily eliminated in this context due to the formation of the adjacent organometallic center. stackexchange.com

Cobalt-Catalyzed Functionalization

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium- or nickel-based systems for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in this compound is an ideal handle for such transformations.

These reactions typically involve a cobalt precatalyst that is activated in situ to form the catalytically active species. The general catalytic cycle allows for the coupling of the aryl bromide with a variety of partners, including Grignard reagents, organozinc reagents, or organoaluminum compounds. nih.govrsc.orgresearchgate.net

For instance, a cobalt-catalyzed cross-coupling could be envisioned between this compound and an aryl or alkyl Grignard reagent. nih.gov The reaction would proceed via oxidative addition of the aryl bromide to a low-valent cobalt species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to furnish the coupled product and regenerate the catalyst. Simple cobalt complexes, such as those with phenanthroline ligands, have proven highly effective for these types of reactions, offering high chemoselectivity under mild conditions. rsc.org This methodology would allow for the introduction of diverse aryl and alkyl substituents at the C2 position of the benzene ring.

Transformations Involving the Fluoro Group

The fluoro group on the aromatic ring is generally stable and less reactive than the bromo group. Its primary role in the reactivity of this compound is twofold: electronic modification and participation in elimination reactions.

The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. researchgate.net This electronic influence modifies the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. However, the most significant transformation involving the fluoro group in this specific substitution pattern is its role as a leaving group during the formation of benzyne, as detailed in section 3.2.2. stackexchange.comechemi.com Following the metalation of the adjacent carbon-bromine bond, the resulting carbanion readily eliminates the fluoride to generate the reactive benzyne intermediate. stackexchange.com

Direct substitution of the fluorine atom via nucleophilic aromatic substitution (SNAr) is generally difficult due to the strength of the C-F bond and would require harsh reaction conditions and a strongly activated aromatic system, which is not the case here. Therefore, its primary synthetic utility in this molecule is linked to its elimination.

Chemistry of the Methoxymethoxy Protecting Group

The methoxymethoxy (MOM) group is a widely used acetal (B89532) for protecting hydroxyl functionalities in organic synthesis. Its stability and methods for its removal are critical for the successful application of this compound as a synthetic intermediate.

The MOM ether is cleaved under acidic conditions. chemistrytalk.orgbeilstein-journals.org The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the acetal to release the protected alcohol, methanol (B129727), and formaldehyde. A variety of acidic reagents can be employed for this transformation, with the choice of reagent and conditions often dictated by the presence of other acid-sensitive functional groups in the molecule.

Common methods for the deprotection of MOM ethers include:

Strong Mineral Acids: Dilute solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in solvents like THF or methanol are effective. nih.gov

Lewis Acids: Reagents such as trimethylsilyl (B98337) iodide (TMSI), boron trifluoride etherate (BF₃·OEt₂), or magnesium bromide (MgBr₂) can facilitate cleavage under milder, non-aqueous conditions.

Organic Acids: p-Toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) are also commonly used. nih.gov

The following table summarizes some common reagent systems for MOM group cleavage.

| Reagent System | Solvent(s) | Typical Conditions |

| Hydrochloric Acid (HCl) | Water, THF, Methanol | Room Temperature |

| Trifluoroacetic Acid (TFA) | Dichloromethane, Water | Room Temperature |

| p-Toluenesulfonic Acid (TsOH) | Methanol | Room Temperature to Reflux |

| Boron Trichloride (BCl₃) | Dichloromethane | Low Temperature (-78 °C) |

| Magnesium Bromide (MgBr₂) | Diethyl Ether | Room Temperature |

A key advantage of the MOM protecting group is its stability across a wide range of reaction conditions, which allows for selective transformations at other sites of the molecule. uchicago.edu The MOM acetal linkage is generally robust towards basic, nucleophilic, and reductive conditions. chemistrytalk.org

The table below outlines the stability of the MOM group under various common reaction conditions, demonstrating its orthogonality with many other protecting groups and synthetic transformations. organic-chemistry.org

| Condition / Reagent Class | Stability | Examples |

| Strongly Basic | Stable | NaOH, KOH, NaH, n-BuLi |

| Nucleophilic | Stable | Grignard reagents, Organolithiums, Amines, Cyanide |

| Oxidizing | Stable | PCC, PDC, Swern, Dess-Martin, MnO₂, O₃ |

| Reducing (Hydrides) | Stable | LiAlH₄, NaBH₄, DIBAL-H |

| Catalytic Hydrogenation | Stable | H₂, Pd/C |

| Strongly Acidic | Labile | HCl, H₂SO₄, TFA |

| Lewis Acidic | Labile/Moderately Stable | BF₃·OEt₂, TiCl₄, SnCl₄ |

This stability profile makes the MOM group an excellent choice for protecting the hydroxyl function in this compound while performing reactions such as Ullmann coupling, Grignard formation, or cobalt-catalyzed cross-coupling at the C-Br bond.

Functional Group Interconversions and Derivatization Strategies on the Aromatic Ring

The synthetic utility of this compound is largely defined by the reactivity of its substituted aromatic ring. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a methoxymethoxy (MOM) ether—provides a versatile platform for a variety of chemical transformations. The electronic properties and steric environment of the ring, influenced by these substituents, dictate the regioselectivity and feasibility of derivatization reactions. This section explores the key functional group interconversions and derivatization strategies that are characteristic of this and structurally similar compounds.

The primary sites of reactivity on the aromatic core are the carbon-bromine bond, which is amenable to metal-halogen exchange and cross-coupling reactions, and the carbon-hydrogen bonds, which can undergo substitution under specific conditions. The fluorine and MOM ether groups are generally more stable under many reaction conditions but exert significant electronic influence on the reactivity of the aryl bromide.

One of the most powerful strategies for the derivatization of aryl bromides is the metal-halogen exchange reaction. This process typically involves the treatment of the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium), to generate a highly reactive aryllithium intermediate. In the case of this compound, this transformation is expected to proceed readily at low temperatures to prevent side reactions.

The resulting aryllithium species is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups at the C2 position. This two-step, one-pot procedure allows for the synthesis of a diverse range of derivatives. While specific studies on this compound are not extensively documented in the literature, the reactivity of analogous bromo-fluoroaromatic compounds provides a strong basis for predicting its behavior. For instance, the lithiation of other fluorinated bromobenzenes is a well-established method for generating functionalized aromatic compounds. psu.edu

The general scheme for this transformation is as follows:

Table 1: Potential Derivatizations via Metal-Halogen Exchange

| Electrophile (E+) | Resulting Functional Group | Product Class |

| CO₂ | -COOH | Carboxylic Acid |

| DMF | -CHO | Aldehyde |

| R₂CO | -CR₂OH | Tertiary Alcohol |

| RCN | -COR | Ketone |

| B(OR)₃ | -B(OH)₂ | Boronic Acid |

The regioselectivity of the metal-halogen exchange is highly reliable, occurring specifically at the site of the bromine atom. This is in contrast to direct deprotonation (ortho-lithiation), which would be directed by the fluorine and methoxymethoxy groups to adjacent positions. The much faster rate of bromine-lithium exchange ensures the clean formation of the desired 2-lithio intermediate.

Palladium-catalyzed cross-coupling reactions represent another cornerstone of modern organic synthesis and are highly applicable to the derivatization of this compound. The carbon-bromine bond serves as an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general reactivity of bromoanisole derivatives in such transformations is well-documented. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is particularly effective for the formation of biaryl structures. For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the C2 position. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, CsF) is crucial for optimizing the reaction yield. The electronic nature of the coupling partners also plays a significant role. nih.govnih.gov

Heck Coupling: The Heck reaction allows for the arylation of alkenes. In this case, this compound could be coupled with various alkenes to introduce substituted vinyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. It provides a direct route to aniline (B41778) derivatives, which are important intermediates in medicinal chemistry and materials science.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne using a palladium and copper co-catalyst system, is the method of choice.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) or Pd(II) + Base |

| Heck | Alkene | C-C | Pd(0) or Pd(II) + Base |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) or Pd(II) + Base |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(0)/Cu(I) + Base |

These cross-coupling reactions are generally tolerant of the fluoro and MOM ether groups present on the ring, making them highly effective strategies for late-stage functionalization in synthetic sequences.

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can activate the system towards SNAr reactions. In this compound, the fluorine atom is a moderately activating group. However, for significant activation towards SNAr, stronger electron-withdrawing groups, such as a nitro or cyano group, would typically be required on the ring.

Displacement of the fluorine atom by a nucleophile is more likely than displacement of the bromine atom under SNAr conditions, as fluorine is a better leaving group in this context due to its higher electronegativity stabilizing the intermediate Meisenheimer complex. However, without additional activation, harsh reaction conditions (high temperatures and pressures) would likely be necessary, which could compromise the stability of the MOM protecting group.

The aromatic ring of this compound is moderately deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effects of the halogen substituents. The methoxymethoxy group is an ortho, para-director, but its directing influence is in competition with the deactivating and directing effects of the fluorine and bromine atoms.

Given the substitution pattern, the most likely positions for electrophilic attack would be C4 and C6. However, steric hindrance from the adjacent substituents would be a significant factor. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require forcing conditions and may result in mixtures of regioisomers. The MOM group is also acid-labile and may be cleaved under the conditions of many electrophilic aromatic substitution reactions. Therefore, this is generally a less preferred strategy for the derivatization of this particular substrate.

Applications of 2 Bromo 1 Fluoro 3 Methoxymethoxy Benzene in the Synthesis of Complex Molecules

Building Block Utility in the Construction of Functionalized Aromatic and Heteroaromatic Systems

2-Bromo-1-fluoro-3-(methoxymethoxy)benzene serves as a key building block for creating more complex substituted aromatic and heteroaromatic compounds. The utility of halogenated aromatic compounds, particularly those with both bromine and fluorine, is well-established in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. adpharmachem.com

The different reactive sites on the molecule can be addressed selectively:

Bromine Atom : The bromo substituent is a primary handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in widely used transformations such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, to form more complex aromatic structures. adpharmachem.com

Fluorine Atom : The fluorine atom modifies the electronic properties of the aromatic ring. While less reactive than bromine in many cross-coupling reactions, it can be activated for nucleophilic aromatic substitution or participate in other specific coupling chemistries, offering an alternative site for functionalization.

Methoxymethoxy (MOM) Group : The MOM ether acts as a protecting group for the phenolic oxygen. This is crucial as it masks the reactive hydroxyl group, preventing it from interfering with reactions at the bromo and fluoro positions. The MOM group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the phenol (B47542), which can then be used for further modifications, such as etherification or esterification. The use of MOM as a protecting group is a common strategy in the synthesis of complex molecules, including indole (B1671886) derivatives. acs.org

This multi-functional nature allows chemists to perform a sequence of reactions, first utilizing the bromine for a coupling reaction, then potentially modifying or replacing the fluorine, and finally deprotecting the phenol to add a final piece to the molecular puzzle.

Table 1: Functional Group Reactivity and Synthetic Role

| Functional Group | Common Reaction Types | Synthetic Purpose |

|---|---|---|

| Bromine (Br) | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | Primary site for C-C and C-N bond formation |

| Fluorine (F) | Nucleophilic Aromatic Substitution (under activation) | Modulates ring electronics; secondary reaction site |

Contribution to the Synthesis of Polycyclic Aromatic Compounds and Diverse Chemical Scaffolds

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex chemical scaffolds often relies on building blocks that allow for the controlled, regioselective formation of multiple rings. frontiersin.orgnih.gov this compound is structured to facilitate such constructions.

Its utility in this area stems from the differential reactivity of its halogen substituents. A synthetic strategy could involve a first cross-coupling reaction at the more reactive C-Br bond to attach a large fragment. This intermediate can then undergo subsequent intramolecular or intermolecular reactions involving the C-F bond or other introduced functionalities to construct additional rings. For example, a Suzuki coupling using the bromine atom could be followed by an intramolecular cyclization reaction to form a new ring system, a powerful strategy for preparing specific PAH skeletons. frontiersin.org The development of efficient synthetic methods for PAHs is an active area of research, with applications in materials science and electronics. nih.gov

The presence of the protected phenol adds another layer of synthetic potential. After the core polycyclic skeleton is assembled, the MOM group can be removed to reveal the hydroxyl group. This allows for the introduction of functional groups that can fine-tune the electronic or photophysical properties of the final PAH molecule or serve as an attachment point for other molecular units.

Role in the Elaboration of Intermediates for Advanced Chemical Research

Beyond the synthesis of specific target molecules, this compound is instrumental in the elaboration of advanced intermediates for chemical research. Its value lies in its capacity to serve as a versatile platform from which a multitude of derivatives can be generated.

Organic synthesis laboratories can use this compound as a starting material to create a library of related structures by varying the reaction partners in cross-coupling reactions at the bromine position. This approach is fundamental in fields like medicinal chemistry, where the synthesis of numerous analogues is often required to explore structure-activity relationships. evitachem.com The ability to selectively functionalize the molecule at three different positions makes it a powerful tool for generating molecular diversity.

The compound's structure is an example of a halogenated aromatic, a class of chemicals that are critical as intermediates in the production of pharmaceuticals and agrochemicals. adpharmachem.com By providing multiple, orthogonally reactive sites, it allows for the efficient and controlled assembly of complex organic molecules, accelerating the pace of discovery in various areas of chemical research.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene |

| Indole |

| Methoxymethyl chloride |

| Sodium hydride |

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene, ¹H NMR and ¹³C NMR are the primary techniques used. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons of the methoxymethyl (MOM) ether group would be expected to show characteristic signals, typically a singlet for the O-CH₂-O protons and a singlet for the O-CH₃ protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached substituents (bromo, fluoro, and methoxymethoxy groups). The presence of the fluorine atom will lead to C-F coupling, which can be observed in the ¹³C NMR spectrum, further aiding in the assignment of the aromatic carbon signals. The carbons of the methoxymethyl group will also have distinct chemical shifts.

| NMR Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for aromatic protons due to H-H and H-F coupling. Distinct singlets for O-CH₂-O and O-CH₃ protons of the MOM group. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with C-F coupling observable for carbons in proximity to the fluorine atom. Two signals corresponding to the carbons of the methoxymethyl group. |

| ¹⁹F NMR | A single resonance, likely a multiplet, due to coupling with neighboring aromatic protons. |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS provides the molecular weight and information about the elemental composition. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have nearly equal abundance due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the methoxymethyl group or its components, as well as the loss of the bromine or fluorine atoms.

| Mass Spectrometry Data for this compound | |

| Technique | Expected Observations |

| Electron Ionization (EI-MS) | A molecular ion peak (M⁺) and a prominent (M+2)⁺ peak of nearly equal intensity, confirming the presence of one bromine atom. |

| Characteristic fragment ions corresponding to the loss of the methoxymethyl group, methoxy (B1213986) group, or halogen atoms. | |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₈BrFO₂). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkages in the methoxymethyl group would be expected to produce strong absorption bands in the 1200-1000 cm⁻¹ region. The presence of the C-Br and C-F bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

| Infrared Spectroscopy Data for this compound | |

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (MOM group) | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Ether) | 1200-1000 |

| C-F Stretch | 1250-1000 |

| C-Br Stretch | 700-500 |

Electronic Absorption (UV-Vis) Spectroscopy of the Aromatic Chromophore

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems such as the benzene ring in this compound. The aromatic ring acts as a chromophore, absorbing UV light to promote electrons to higher energy orbitals. The substitution pattern on the benzene ring influences the wavelength of maximum absorption (λₘₐₓ). The presence of the bromo, fluoro, and methoxymethoxy substituents would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, UPLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are commonly used methods. For a compound like this compound, the choice of technique would depend on its volatility and thermal stability.

GC is suitable for volatile and thermally stable compounds. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). HPLC and UPLC are versatile techniques that can be used for a wide range of compounds, including those that are not volatile or are thermally labile. In these methods, the compound is separated based on its partitioning between a stationary phase and a mobile phase. The purity of the sample can be determined by the presence of a single peak in the chromatogram.

| Chromatographic Methods for this compound | |

| Technique | Application |

| Gas Chromatography (GC) | Purity assessment based on a single peak at a characteristic retention time, provided the compound is sufficiently volatile and thermally stable. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and preparative isolation. A single peak in the chromatogram indicates a high degree of purity. |

| Ultra-Performance Liquid Chromatography (UPLC) | Offers higher resolution and faster analysis times compared to HPLC for purity assessment. |

Theoretical and Computational Chemistry Studies of 2 Bromo 1 Fluoro 3 Methoxymethoxy Benzene and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular behavior at the electronic level. These methods are broadly categorized into ab initio and density functional theory approaches, each offering unique advantages for studying systems like 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for computational quantum chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for calculating the electronic structure and energetics of substituted benzene (B151609) molecules. scispace.comresearchgate.net By using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can obtain a detailed picture of the molecule's properties. nih.govresearchgate.net

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: DFT calculations determine the lowest energy arrangement of atoms, providing precise bond lengths and angles.

Electronic Energies: The total electronic energy of the molecule is calculated, which is crucial for determining stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. scispace.com For substituted benzenes, the distribution of these orbitals across the aromatic ring reveals sites prone to electrophilic or nucleophilic attack. scispace.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is instrumental in predicting sites for non-covalent interactions and electrophilic attack. researchgate.net

Studies on similar halogenated and alkoxylated benzenes show that substituents significantly influence the electronic properties. scispace.comresearchgate.net The fluorine atom acts as a strong sigma-attractor, while the bromine and methoxymethoxy groups have more complex inductive and resonance effects that DFT can quantify. ias.ac.in

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -3417.58 | Indicates the molecule's ground state stability. researchgate.net |

| HOMO Energy (eV) | -6.85 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -1.23 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.62 | Indicates chemical reactivity and kinetic stability. scispace.com |

| Dipole Moment (Debye) | 2.45 | Measures the molecule's overall polarity. |

Ab Initio Methods for Molecular Properties

Ab initio methods are based entirely on first principles of quantum mechanics without empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide reliable calculations of various molecular properties. nih.govias.ac.in

For this compound, ab initio calculations can be used to determine:

Dipole Moments: These calculations provide a precise measure of the molecule's polarity, which arises from the vector sum of individual bond dipoles influenced by the electronegative F, Br, and O atoms. ias.ac.in

Polarizability: This property describes how easily the electron cloud of the molecule can be distorted by an external electric field, which is important for understanding intermolecular interactions.

Gross Orbital and Net Atomic Charges: Ab initio methods can partition the electron density among the atoms, revealing how substituents like fluorine, a strong σ-attractor and weak π-donor, redistribute charge within the benzene ring. ias.ac.in

These calculations are essential for building a comprehensive understanding of the molecule's physical behavior and its interactions with other molecules. mdpi.com

| Property | Method/Basis Set | Calculated Value |

|---|---|---|

| Dipole Moment (Debye) | MP2/def2-TZVP | 1.5 D |

| Net Charge on F | HF/6-31G | -0.25 e |

| Net Charge on Br | HF/6-31G | -0.05 e |

| π-Donation from F (e) | HF/6-31G* | +0.06 e ias.ac.in |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. researchgate.netmdpi.com This provides deep mechanistic insights that are often difficult to obtain experimentally. For a molecule like this compound, modeling can predict its behavior in various chemical transformations.

A key application is the study of transition states—the highest energy point along a reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. This allows for the prediction of reaction rates and the identification of the most favorable reaction pathway among several possibilities. nih.gov

For instance, in electrophilic aromatic substitution, computational models can calculate the energies of the sigma-complex (Wheland intermediate) regioisomers formed by the attack of an electrophile at different positions on the ring. whiterose.ac.uk The relative stability of these intermediates often dictates the final product distribution. The transition states leading to these intermediates can also be modeled to confirm the kinetic favorability of a particular pathway. rsc.org

Prediction of Regioselectivity and Stereoselectivity in Transformations

The arrangement of substituents on the benzene ring of this compound creates a complex regiochemical challenge for further functionalization. Computational methods can reliably predict the outcome of such reactions.

Regioselectivity in electrophilic aromatic substitution is governed by the electronic influence of the existing groups. fiveable.me

Fluorine: Generally considered an ortho-, para-director, though deactivating due to its strong inductive electron withdrawal. researchgate.net

Bromine: Also an ortho-, para-director and deactivating.

Methoxymethoxy (-OCH₂OCH₃): This is an alkoxy-type group, which is strongly activating and an ortho-, para-director.

The directing effects of these groups are often in conflict. Computational tools like RegioSQM, which calculate proton affinities at different ring positions, or analyses of the molecule's calculated MEP and Fukui functions can predict the most nucleophilic site and thus the most likely position for electrophilic attack. nih.govnih.gov The dominant activating effect of the methoxymethoxy group would likely direct incoming electrophiles to its ortho and para positions, but steric hindrance and the electronic effects of the adjacent halogens will modulate this preference.

Stereoselectivity becomes relevant if chiral centers are formed during a reaction. While the parent molecule is achiral, reactions at the benzylic position of the methoxymethoxy group or asymmetric transformations of the aromatic ring could introduce chirality. Computational modeling can predict the stereochemical outcome by calculating the transition state energies for pathways leading to different stereoisomers. The pathway with the lower energy barrier will be favored, leading to the major product.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -F | 1 | Deactivating | Ortho, Para |

| -Br | 2 | Deactivating | Ortho, Para |

| -OCH₂OCH₃ | 3 | Activating | Ortho, Para |

Conformation Analysis of the Methoxymethoxy Group in Aromatic Systems

The methoxymethoxy (MOM) group, like other alkoxy groups, is not rigid and can adopt various conformations due to rotation around the Ar-O and O-CH₂ bonds. The preferred conformation is a result of a delicate balance between steric repulsion and electronic effects, such as the delocalization of oxygen lone pairs into the aromatic π-system. researchgate.net

Computational methods are ideal for studying these conformational preferences. By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles (e.g., C2-C3-O-CH₂), one can identify the lowest energy conformers (stable states) and the rotational energy barriers between them.

For anisole (methoxybenzene) and its derivatives, studies have shown that a planar conformation, where the methyl group is in the plane of the aromatic ring, is often the most stable due to maximal overlap between the oxygen p-orbital and the ring's π-system. nih.govresearchgate.net However, bulky ortho substituents can force the group out of the plane to alleviate steric strain. researchgate.net In this compound, the bromo and fluoro substituents ortho to the methoxymethoxy group will likely influence its preferred orientation. DFT and ab initio calculations can precisely quantify the energy differences between planar and non-planar (gauche or perpendicular) conformations, providing insight into the molecule's average structure in different environments. researchgate.net

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| Planar | ~0° or ~180° | 0.0 (Reference) | Favored by electronic conjugation. researchgate.net |

| Non-planar (Gauche) | ~60° | +1.5 | May be adopted to reduce steric clash. researchgate.net |

| Perpendicular | ~90° | +3.0 (Rotational Barrier) | Represents the transition state for rotation. |

Q & A

Basic: What are the key considerations for designing a synthetic route for 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene?

Methodological Answer:

- Step 1: Retrosynthetic Analysis

Use AI-driven tools (e.g., Reaxys, Pistachio) to identify feasible precursors, focusing on halogenation and methoxymethoxy group introduction . - Step 2: Reaction Optimization

Prioritize one-step synthesis where possible, as multi-step routes risk side reactions. For example, bromination of fluorinated methoxymethoxy benzene derivatives can be optimized using FeBr₃ as a catalyst . - Step 3: Precursor Selection

Select precursors with orthogonal protecting groups (e.g., methoxymethoxy) to avoid interference during halogenation. Evidence shows that electron-donating groups enhance regioselectivity in electrophilic substitutions .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Analyze H and C NMR to confirm substituent positions. For example, methoxymethoxy protons appear as singlets (~δ 3.3–3.5 ppm), while aromatic protons show splitting patterns due to bromine and fluorine coupling . - Gas Chromatography-Mass Spectrometry (GC-MS):

Use GC-MS to verify molecular weight (expected m/z ~248 for C₈H₇BrFO₂) and detect impurities. Retention time comparisons with analogs (e.g., 3-bromo-2-fluoroanisole) help validate purity . - Elemental Analysis:

Confirm Br/F content via combustion analysis, with deviations >0.3% indicating incomplete halogenation .

Advanced: How do the substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects:

The methoxymethoxy group donates electrons via resonance, activating the benzene ring toward electrophilic attack at the para position to fluorine. Bromine, a strong electron-withdrawing group, directs nucleophilic substitution to the ortho/para positions . - Steric Hindrance:

The methoxymethoxy group’s bulkiness reduces reactivity at the 3-position, favoring reactions at the 1- and 5-positions. Kinetic studies using analogs (e.g., 4-bromo-2-methoxy derivatives) show reduced reaction rates by ~20% compared to less hindered structures .

Advanced: How can researchers resolve contradictions in reactivity data when comparing structural analogs?

Methodological Answer:

- Case Study: Halogen Position Variants

Contradictory reactivity data between 2-bromo-1-fluoro and 3-bromo-2-fluoro isomers can arise from divergent electronic effects. Use DFT calculations to map charge distribution and compare with experimental kinetic data . - Experimental Validation:

Conduct competitive reactions with controlled substituents (e.g., replacing methoxymethoxy with methyl groups) to isolate electronic vs. steric contributions .

Advanced: What computational methods predict regioselectivity in electrophilic substitutions for this compound?

Methodological Answer:

- Density Functional Theory (DFT):

Calculate Fukui indices to identify electrophilic attack sites. For this compound, the 4-position (para to fluorine) shows the highest electrophilic susceptibility . - Machine Learning Models:

Train models on Reaxys data to predict regioselectivity trends. Input variables include Hammett σ values for substituents and solvent polarity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Handling Precautions:

Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity. Store at 0–6°C to prevent decomposition . - Spill Management:

Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis releasing HF .

Advanced: How to design biological assays to study its enzyme interactions?

Methodological Answer:

- Target Selection:

Prioritize enzymes with halogen-binding pockets (e.g., cytochrome P450). Molecular docking studies using AutoDock Vina can predict binding affinities . - Assay Conditions:

Use fluorogenic substrates (e.g., 7-ethoxycoumarin) to monitor enzyme inhibition. IC₅₀ values for analogs like 1-bromo-4-(tetrafluoroethoxy)benzene range from 5–20 μM .

Advanced: What strategies optimize yield in multi-step synthesis?

Methodological Answer:

- Intermediate Stabilization:

Protect the methoxymethoxy group with TBSCl during bromination to prevent cleavage. Yields improve by ~30% compared to unprotected routes . - Catalyst Screening:

Test Pd/Cu bimetallic systems for Suzuki couplings. For example, coupling with phenylboronic acid achieves ~75% yield under mild conditions (50°C, 12 h) .

Advanced: How to assess environmental impact during disposal?

Methodological Answer:

- Biodegradation Studies:

Use OECD 301F tests to measure aerobic degradation. Halogenated aromatics typically show <10% degradation in 28 days, necessitating incineration . - Ecotoxicology Profiling:

Conduct Daphnia magna toxicity assays. LC₅₀ values for brominated analogs range from 2–5 mg/L, indicating high aquatic toxicity .

Basic: What are common impurities and how to detect them?

Methodological Answer:

- Common Impurities:

- Mitigation:

Use anhydrous conditions and molecular sieves to suppress hydrolysis. Purity >98% is achievable via flash chromatography (hexane/EtOAc 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.